Structural Differentiation from Spiro-Cyclohexane Derivatives: N1-Cyclohexyl vs. Spiro-Fused Topology and Its Predicted Impact on 5-HT2A Affinity
The target compound differs fundamentally from the closest published active analogs — the N-[3-(4-phenylpiperazin-1-yl)-propyl] derivatives of 3-spiro-cyclohexanepyrrolidine-2,5-dione (compounds 5–7) — in two critical structural features: (i) the cyclohexane ring is N1-attached rather than spiro-fused at C3, and (ii) the phenylpiperazine is directly linked at C3 with zero methylene spacers rather than connected via a propyl linker to N1. In the spiro series, compounds 5–7 exhibited high 5-HT2A receptor affinity (Ki = 27, 46, and 15 nM, respectively) and features of 5-HT2A receptor antagonists [1]. Introduction of a β-tetralone fragment at the 3-position (compounds 8–10) decreased 5-HT2A affinity, demonstrating that the nature of the cyclohexane incorporation directly modulates receptor binding [1]. The target compound's N1-cyclohexyl topology eliminates the propylene linker present in the spiro series, which published SAR indicates is a critical determinant of both anticonvulsant activity and 5-HT receptor affinity [2].
| Evidence Dimension | Structural topology: cyclohexane incorporation mode and phenylpiperazine linker length |
|---|---|
| Target Compound Data | N1-cyclohexyl directly attached; 4-phenylpiperazin-1-yl directly attached at C3 (zero methylene spacer); no published 5-HT affinity data available. |
| Comparator Or Baseline | Compounds 5–7 (spiro-cyclohexane at C3; propyl-linked phenylpiperazine at N1): 5-HT2A Ki = 27, 46, and 15 nM. Compounds 8–10 (spiro-β-tetralone at C3; propyl-linked phenylpiperazine): decreased 5-HT2A affinity vs. 5–7. |
| Quantified Difference | Not calculable (no target data). Structural difference: Δlinker = −3 methylene units; Δcyclohexane attachment = N1-direct vs. C3-spiro. |
| Conditions | Radioligand binding assays on rat brain homogenates (comparator data from Obniska et al. 2003). |
Why This Matters
This structural topology is unprecedented among published pyrrolidine-2,5-dione arylpiperazines, meaning the compound offers a novel chemical starting point for SAR exploration; its receptor profile cannot be predicted from existing data, making it a genuine probe molecule rather than a 'me-too' analog.
- [1] Obniska, J., Pawłowski, M., Kołaczkowski, M., Czopek, A., Duszyńska, B., Klodzińska, A., Tatarczyńska, E., & Chojnacka-Wójcik, E. (2003). Synthesis and 5-HT1A/5-HT2A receptor activity of new N-[3-(4-phenylpiperazin-1-yl)-propyl] derivatives of 3-spiro-cyclohexanepyrrolidine-2,5-dione and 3-spiro-beta-tetralonepyrrolidine-2,5-dione. Polish Journal of Pharmacology, 55(4), 553–557. PMID: 14581713. View Source
- [2] Synthesis, anticonvulsant activity and 5-HT1A/5-HT7 receptors affinity of 1-[(4-arylpiperazin-1-yl)-propyl]-succinimides. Pharmacological Reports, 2012. DOI: 10.1016/s1734-1140(12)70772-7. View Source
